molecular formula C5H6N4O2 B6174455 5-hydrazinyl-2-nitropyridine CAS No. 1019632-12-2

5-hydrazinyl-2-nitropyridine

Cat. No.: B6174455
CAS No.: 1019632-12-2
M. Wt: 154.13 g/mol
InChI Key: YXEUZOSLCIDYLU-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrazinopyridines and Nitropyridines in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to organic and medicinal chemistry. ntnu.no Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, is a privileged scaffold in drug design, appearing in numerous pharmaceutical agents. mdpi.comnih.gov The introduction of substituents like nitro (NO2) and hydrazinyl (-NHNH2) groups onto the pyridine ring dramatically expands its synthetic utility and potential biological applications.

Nitropyridines are highly valuable precursors in the synthesis of a diverse range of mono- and polynuclear heterocyclic systems. mdpi.comnih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of various functional groups, leading to the creation of compounds with potential antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

Hydrazinylpyridines, on the other hand, are recognized for their role as powerful nucleophiles and their ability to form the basis for constructing other heterocyclic rings, such as pyrazoles and triazines. nih.govbeilstein-journals.org The hydrazinyl moiety is a key component in the synthesis of hydrazones, which are known for their broad spectrum of biological activities. mdpi.com The combination of both a nitro and a hydrazinyl group within the same pyridine structure, as seen in 5-hydrazinyl-2-nitropyridine, creates a molecule with a rich and varied chemical reactivity.

Overview of this compound as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The hydrazinyl group can readily undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create pyrazole-based heterocycles. jmchemsci.commdpi.com This pathway is a cornerstone for the synthesis of fused pyrazole (B372694) systems like pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) bases found in DNA and RNA. beilstein-journals.org

Furthermore, the nitro group can be readily reduced to an amino group, providing another avenue for derivatization. This amino group can then participate in a variety of coupling reactions, further expanding the molecular diversity that can be achieved from this single starting material. smolecule.com The presence of the nitro group also influences the reactivity of the pyridine ring itself, making it susceptible to nucleophilic aromatic substitution, allowing for the replacement of other substituents on the ring. researchgate.net

The compound's versatility is highlighted by its use in the synthesis of a range of biologically active molecules. For instance, derivatives of 2-hydrazinyl-5-nitropyridine (B1587325) have been investigated for their potential antitumor properties. The ability to readily construct complex heterocyclic frameworks from this intermediate makes it a valuable tool for drug discovery and development. lookchem.com

Historical Development and Evolution of Research on this compound

Initial research into hydrazinopyridines and nitropyridines was driven by the broader exploration of heterocyclic chemistry. The synthesis of 2-hydrazinyl-5-nitropyridine is typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine (B43025) with hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of activating a pyridine ring towards nucleophilic attack through the introduction of an electron-withdrawing nitro group.

Over time, the focus of research has shifted towards harnessing the synthetic potential of this compound. Early studies likely concentrated on understanding its fundamental reactivity and exploring the types of reactions it could undergo. This foundational work paved the way for its application as a key building block in the synthesis of more complex molecules.

In recent years, research has increasingly focused on the development of efficient and selective synthetic methodologies utilizing this compound. This includes the exploration of one-pot multicomponent reactions and the use of modern synthetic techniques like microwave-assisted synthesis to improve reaction times and yields. The ongoing investigation into this compound and its derivatives continues to yield novel molecular architectures with potential applications across various scientific disciplines.

Chemical Properties and Synthesis

PropertyValue
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
AppearanceYellow to orange solid
Melting Point205-206 °C (decomposes)
CAS Number6343-98-2

The primary synthetic route to this compound involves the reaction of a precursor molecule with hydrazine. A common starting material is 2-chloro-5-nitropyridine, where the chlorine atom is displaced by the hydrazinyl group in a nucleophilic aromatic substitution reaction. researchgate.net

Key Research Findings

Application AreaResearch FocusKey Findings
Medicinal ChemistryAntitumor AgentsDerivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs).
Organic SynthesisHeterocyclic ScaffoldsServes as a precursor for fused pyrazole systems like pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org
Organic SynthesisReaction MechanismsThe hydrazinyl group can be oxidized to form azo or azoxy compounds, while the nitro group can be reduced to an amine. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019632-12-2

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

(6-nitropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H6N4O2/c6-8-4-1-2-5(7-3-4)9(10)11/h1-3,8H,6H2

InChI Key

YXEUZOSLCIDYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NN)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Hydrazinyl 2 Nitropyridine and Its Derivatives

Direct Synthesis Protocols of 5-Hydrazinyl-2-nitropyridine

Direct synthesis methods are the most common approaches for the preparation of this compound. These protocols often involve the reaction of a suitable nitropyridine precursor with a hydrazine (B178648) source, leading to the direct formation of the target molecule.

Nucleophilic Aromatic Substitution of Halogenated Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. The electron-withdrawing nature of the nitro group in nitropyridines activates the pyridine (B92270) ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.

The most prevalent precursor for the synthesis of this compound is 2-chloro-5-nitropyridine (B43025). The chlorine atom at the 2-position of the pyridine ring is highly activated by the nitro group at the 5-position, making it an excellent leaving group for nucleophilic substitution. The synthesis of 2-chloro-5-nitropyridine itself is a well-established multi-step process that often begins with the nitration of 2-aminopyridine (B139424) to form 2-amino-5-nitropyridine. google.comgoogle.com This intermediate is then converted to 2-hydroxy-5-nitropyridine, which is subsequently chlorinated using reagents like phosphorus oxychloride or phosphorus pentachloride to yield the desired 2-chloro-5-nitropyridine precursor. google.comchemicalbook.comgoogle.com

Table 1: Synthesis of 2-Chloro-5-nitropyridine Precursor

Step Starting Material Reagents Product Typical Yield
1. Nitration 2-Aminopyridine Concentrated Nitric Acid, Concentrated Sulfuric Acid 2-Amino-5-nitropyridine High
2. Hydrolysis 2-Amino-5-nitropyridine Sodium Hydroxide or Diazotization 2-Hydroxy-5-nitropyridine Good

Hydrazine hydrate (B1144303) (N₂H₄·H₂O) serves as the primary nucleophile in the synthesis of this compound. In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbon atom bearing the chlorine in 2-chloro-5-nitropyridine. This is followed by the departure of the chloride ion, resulting in the formation of this compound. The reaction is typically carried out in a suitable solvent, such as an alcohol, and the reaction temperature can be varied to control the reaction rate. google.com The use of an excess of hydrazine hydrate can help to drive the reaction to completion.

Table 2: Nucleophilic Aromatic Substitution Reaction

Reactant 1 Reactant 2 Product Key Reaction Parameters

While the direct reaction between halogenated nitropyridines and hydrazine is often efficient, catalytic methods can enhance the reaction rate, improve selectivity, and allow for milder reaction conditions. Transition metal catalysts, such as palladium and copper complexes, have been explored for the synthesis of various hydrazine derivatives. researchgate.netacs.org For instance, palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. In the context of hydrazinopyridine synthesis, a palladium catalyst could potentially facilitate the coupling of 2-chloro-5-nitropyridine with a protected hydrazine derivative, followed by deprotection to yield the final product. Similarly, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, could be employed. These reactions typically involve a copper(I) catalyst and a suitable ligand to promote the formation of the C-N bond between the pyridine ring and the hydrazine moiety. While specific examples for the synthesis of this compound using these catalytic methods are not extensively reported in the literature, they represent a promising area for future research to develop more efficient and sustainable synthetic routes.

Condensation Reactions with Nitro-Substituted Pyridine Precursors

Condensation reactions are a fundamental strategy in the synthesis of heterocyclic compounds. In principle, this compound could be synthesized through the condensation of a suitably functionalized nitro-substituted pyridine precursor with a hydrazine derivative. This approach would involve the formation of a new carbon-nitrogen bond through a dehydration process. For example, a nitro-substituted pyridine bearing a reactive carbonyl group or a related functional group could potentially react with hydrazine to form a hydrazone, which could then undergo cyclization or further transformation to yield the desired product. However, specific and well-documented examples of condensation reactions leading directly to this compound are not prevalent in the scientific literature. The primary challenge lies in the synthesis of the appropriate nitro-substituted pyridine precursor with the necessary functionality for an efficient condensation reaction.

Novel Protocol Development for Synthesis of Related Hydrazinopyridines

The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to construct complex molecules with greater efficiency and selectivity. Recent advances in the synthesis of hydrazine derivatives and pyridines offer potential avenues for the development of novel protocols for this compound and its analogues. rsc.orgorganic-chemistry.org For instance, innovative methods for the direct C-H functionalization of pyridine rings could potentially be adapted to introduce a hydrazine group. Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, could provide more sustainable and cost-effective synthetic routes. Research into one-pot, multi-component reactions, where several chemical transformations are carried out in a single reaction vessel, also holds promise for streamlining the synthesis of complex molecules like this compound. While these novel protocols may not have been specifically applied to the synthesis of this compound yet, they represent the forefront of synthetic chemistry and offer exciting possibilities for future research in this area.

Optimized Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of synthesizing this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the method of heating, and the use of catalytic systems or additives.

Solvent System Effects on Reaction Yields and Selectivity

The solvent plays a critical role in the synthesis of hydrazinylpyridines, particularly in SNAr reactions where a halogenated nitropyridine reacts with hydrazine. The solvent's ability to stabilize charged intermediates, such as the Meisenheimer complex, can significantly influence the reaction rate and outcome. Protic solvents like ethanol (B145695) and water are often effective as they can solvate the leaving group and stabilize the transition state through hydrogen bonding. In contrast, aprotic solvents may result in lower yields as they are less effective at stabilizing these charged intermediates. The selection of an appropriate solvent system is therefore a crucial step in maximizing the yield and purity of the desired product.

Solvent TypeExample(s)Effect on Yield/SelectivityRationale
ProticEthanol, WaterGenerally high yieldsStabilizes the Meisenheimer complex and solvates the departing leaving group (e.g., chloride ion).
AproticTHF, DichloromethaneTypically lower yieldsLess effective at stabilizing the charged intermediates formed during nucleophilic aromatic substitution.

Temperature and Irradiation Methods (e.g., Microwave Irradiation)

Temperature control is paramount in the synthesis of this compound. While gentle heating can increase the reaction rate, excessive temperatures often lead to the formation of impurities and potential decomposition of the product. An optimal temperature range, frequently cited between 60-80 °C for conventional heating, balances the reaction kinetics with the minimization of side-product formation.

In recent years, microwave irradiation has emerged as a powerful alternative to conventional heating in organic synthesis. nih.gov This technique offers significant advantages, including dramatically reduced reaction times, often higher yields, and enhanced regioselectivity. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, which can lead to faster and more selective chemical transformations. nih.gov The application of microwave irradiation can be particularly beneficial for synthesizing heterocyclic compounds, providing an energy-efficient and time-saving process. nih.govbeilstein-journals.org

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes nih.govbeilstein-journals.orgdergipark.org.tr
Energy ConsumptionHigherLower nih.gov
YieldsOften moderate to goodCan be significantly higher nih.govnih.gov
Heating MechanismConduction/Convection (surface heating)Dielectric heating (volumetric heating) nih.gov
SelectivityStandardMay improve regioselectivity and stereoselectivity nih.gov

Additives and Catalysis in Synthetic Transformations

While the synthesis of this compound from a highly activated precursor like 5-chloro-2-nitropyridine (B1630408) often proceeds efficiently without complex catalysts, the use of additives is common. An excess of hydrazine hydrate is frequently used not only as the nucleophile but also as a basic additive to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

In the broader context of synthesizing substituted nitropyridines, various catalytic systems are employed. For less activated substrates, transition metal catalysis, particularly with palladium or copper complexes, is a common strategy for C-N bond formation. Furthermore, in multi-component reactions (MCRs) used to construct the pyridine ring, catalysts can play a crucial role. For instance, scandium triflate has been used to catalyze the Groebke–Blackburn–Bienaymé three-component reaction to yield imidazo[1,2-a]pyridines. nih.gov The choice of catalyst or additive is highly dependent on the specific synthetic route being employed.

Chemo- and Regioselective Considerations in Synthesis

Achieving the desired substitution pattern in pyridine derivatives requires strict control over chemo- and regioselectivity. The electronic properties of the substituents on the pyridine ring fundamentally dictate the outcome of synthetic transformations.

Positional Isomerism and its Impact on Synthetic Outcomes

Positional isomerism is a critical factor in the synthesis of this compound. The relative positions of the nitro group and the leaving group (typically a halogen) on the pyridine ring determine the regioselectivity of the nucleophilic attack. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

To synthesize this compound, the starting material must be a pyridine ring substituted with a leaving group at the 5-position and a nitro group at the 2-position (or vice versa, leading to a different isomer). For example, the reaction of 5-chloro-2-nitropyridine with hydrazine would be expected to yield the desired this compound. Conversely, starting with an isomer like 2-chloro-5-nitropyridine would result in the formation of 2-hydrazinyl-5-nitropyridine (B1587325). The specific substitution pattern of the precursor is therefore essential for obtaining the correct positional isomer of the final product. nih.gov The synthesis of the nitropyridine precursor itself, often achieved through nitration, can also yield a mixture of isomers, necessitating careful separation or regioselective synthetic design. ntnu.no

Control of Reaction Pathways in Multi-Component Systems

Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex heterocyclic systems like substituted pyridines in a single step. nih.govfigshare.com These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. mdpi.com Control of the reaction pathway in these systems is achieved by the careful selection of the building blocks.

For instance, a three-component ring transformation reaction using a dinitropyridone, a ketone, and an ammonia (B1221849) source can produce nitropyridines that are otherwise difficult to synthesize. nih.gov The structure of the ketone and the nature of the nitrogen source directly influence the substitution pattern of the resulting nitropyridine. nih.gov By choosing appropriate starting materials, it is possible to direct the synthesis towards a specific regioisomer. This "scrap and build" approach allows for the construction of a functionalized pyridine ring with a predetermined arrangement of substituents, providing a high degree of control over the synthetic outcome. nih.govrsc.org

Reactivity Profiles and Mechanistic Investigations of 5 Hydrazinyl 2 Nitropyridine

Intrinsic Reactivity of Hydrazine (B178648) and Nitro Moieties

The reactivity of 5-hydrazinyl-2-nitropyridine is fundamentally governed by the individual characteristics of the hydrazine and nitro groups, and their electronic influence on the pyridine (B92270) core.

The hydrazine group is a potent nucleophile due to the presence of lone pairs of electrons on its two adjacent nitrogen atoms. The terminal nitrogen atom of the hydrazinyl group in this compound is particularly reactive, readily participating in nucleophilic attack on electrophilic centers. This high nucleophilicity is partially attributed to the "alpha effect," a phenomenon where the repulsion between lone pairs on adjacent atoms raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation. quora.com

The nucleophilic nature of the hydrazine moiety is central to its role in forming new chemical bonds. It readily reacts with carbonyl compounds such as aldehydes and ketones to form stable hydrazone derivatives. pressbooks.pub This condensation reaction is a fundamental transformation, often serving as the initial step for constructing more complex heterocyclic systems. While substituents on the hydrazine can modulate its reactivity, the parent hydrazine group, as found in this compound, is a strong nucleophile comparable in reactivity to methylamine. acs.org The nucleophilicity of hydrazides, which are less nucleophilic than hydrazines, has been studied in the context of forming various azaheterocycles. nih.gov The high nucleophilic power of both nitrogen atoms in hydrazine hydrate (B1144303) facilitates preferential attack on carbonyl groups. rsc.org

Table 1: Nucleophilic Reactions of the Hydrazine Group
Reactant TypeElectrophilic CenterInitial ProductSignificance
Aldehydes/KetonesCarbonyl CarbonHydrazone (Schiff Base)Key intermediate for cyclization reactions.
Acyl Halides/AnhydridesAcyl CarbonAcylhydrazideFormation of stable amide-like bonds.
Activated HalidesCarbon atom attached to HalogenSubstituted HydrazineC-N bond formation.

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. brainly.comrsc.org When attached to the pyridine ring, it significantly reduces the electron density of the aromatic system. nih.govnih.gov This has a profound impact on the ring's reactivity.

Table 2: Influence of the Nitro Group on Pyridine Ring Reactivity
EffectMechanismConsequence for Reactivity
Inductive EffectThrough-sigma bond polarization due to the high electronegativity of nitrogen and oxygen atoms.Withdraws electron density from the ring. rsc.org
Resonance EffectDelocalization of pi-electrons from the ring onto the nitro group.Creates positions of low electron density (electrophilic sites) on the ring, stabilizing intermediates of nucleophilic attack. brainly.comnih.gov
Overall ImpactStrong electron withdrawal.Deactivation towards electrophiles; strong activation towards nucleophiles. nih.gov

The nitro group is readily reducible, offering a versatile handle for further functionalization. The reduction can be controlled to yield different products depending on the reagents and reaction conditions employed. wikipedia.org The complete, six-electron reduction of the nitro group leads to the corresponding amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using metals like palladium, platinum, or nickel is a common and efficient method. wikipedia.org Chemical reducing agents such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or sulfides can also be used. wikipedia.org The selective reduction of the nitro group in the presence of other reducible functionalities is a key consideration in synthetic design. The intermediates in the reduction pathway, particularly the hydroxylamino derivative, are of significant interest as they can also be trapped or participate in subsequent reactions. nih.govmdpi.comresearchgate.net

Table 3: Common Reduction Pathways for Aromatic Nitro Groups
ProductIntermediate(s)Typical ReagentsElectron Change
Hydroxylamine (R-NHOH)Nitroso (R-NO)Zinc dust/NH₄Cl, Raney Ni/Hydrazine. wikipedia.org4 electrons
Amine (R-NH₂)Nitroso (R-NO), Hydroxylamine (R-NHOH)Catalytic Hydrogenation (H₂/Pd, Pt, Ni), Fe/HCl, SnCl₂. wikipedia.orgnih.gov6 electrons
Azo compound (R-N=N-R)-Metal hydrides (e.g., LiAlH₄), NaBH₄/Me₃SiCl. wikipedia.org-
Hydrazine (R-NH-NH-R)-Zinc metal. wikipedia.org-

Cyclization Reactions and Annulation Chemistry

The dual functionality of this compound, possessing both a strong nucleophile (hydrazine) and an activatable ring system, makes it an excellent substrate for the synthesis of fused and other complex heterocyclic structures through cyclization reactions.

Intramolecular cyclization of this compound derivatives can lead to the formation of bicyclic heterocyclic systems. These reactions typically involve a preliminary step where the hydrazine moiety is derivatized, followed by an intramolecular nucleophilic attack from the newly formed side chain onto the electron-deficient pyridine ring. The nitro group plays a crucial role by activating the ring towards this internal nucleophilic attack.

For instance, after converting the hydrazine to a hydrazone with an appropriately functionalized carbonyl compound, the side chain may contain a nucleophilic center that can attack an electrophilic carbon on the pyridine ring. Another possibility involves the reduction of the nitro group to an amine, which can then react with a functional group on the hydrazine side chain. Mechanistic studies on related systems show that intramolecular redox reactions can lead to cyclization, forming new rings like cinnolines from 2-nitrobenzyl derivatives. rsc.org Similarly, Brønsted acid-promoted intramolecular cationic cyclizations involving hydrazone intermediates have been shown to form polycyclic structures. rsc.org The synthesis of fused triazolo[4,3-b]triazoles from 5-hydrazino-3-nitro-1,2,4-triazole highlights the potential for the hydrazino and nitro groups to participate in the formation of fused ring systems. rsc.org

The hydrazine group of this compound is a key player in intermolecular cyclization reactions, acting as a binucleophile to react with 1,2- or 1,3-dielectrophiles to construct five- or six-membered heterocyclic rings. This is a widely used strategy for the synthesis of pyrazoles, pyridazines, and other related heterocycles.

A common approach involves the initial condensation of this compound with a β-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester). The resulting hydrazone intermediate can then undergo intramolecular cyclization via attack of the remaining -NH- group onto the second carbonyl, followed by dehydration, to yield a substituted pyrazole (B372694) ring. The reaction of 5-nitropyridin-2(1H)-ones with hydrazine hydrate, leading to recyclization to form pyrazole derivatives, demonstrates the propensity of these systems to undergo ring-forming reactions. researchgate.net The hydrazine moiety's ability to react with various substrates allows for the creation of a diverse range of heterocyclic structures.

Table 4: Examples of Intermolecular Cyclization Reactions
Reactant PartnerIntermediateFinal Heterocyclic Product
1,3-Diketones (e.g., Acetylacetone)Hydrazone/EnaminePyrazole
β-Ketoesters (e.g., Ethyl acetoacetate)HydrazonePyrazolone
α,β-Unsaturated KetonesMichael Adduct/HydrazonePyrazoline
DialkylazodicarboxylatesDiels-Alder AdductHydrazino-cyclopentenone (in tandem reactions). nih.gov

Rearrangement Phenomena Associated with this compound

The chemical reactivity of this compound is notably influenced by rearrangement phenomena, particularly the Dimroth rearrangement, which is a significant transformation in heterocyclic chemistry. This rearrangement involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms interchange their positions, often leading to a more thermodynamically stable isomer.

Dimroth Rearrangement in Fused Heterocyclic Systems

The Dimroth rearrangement is a well-documented process in various nitrogen-containing fused heterocyclic systems. researchgate.netnih.govnih.gov This type of rearrangement involves the opening of the heterocyclic ring followed by rotation and subsequent ring closure to form a new heterocyclic system. nih.gov While the specific rearrangement of this compound itself is not extensively detailed in readily available literature, the principles of the Dimroth rearrangement can be applied to predict its behavior in the formation of fused heterocyclic systems.

For instance, in the synthesis of fused 1,2,4-triazolo[4,3-c]pyrimidines from their corresponding 4-hydrazinopyrimidine derivatives, a Dimroth-type rearrangement can lead to the formation of the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. wikipedia.org This transformation is often influenced by reaction conditions such as pH and temperature. nih.gov The presence of electron-withdrawing groups, such as the nitro group in this compound, can facilitate the nucleophilic attack that initiates the ring-opening step of the rearrangement.

The reaction of 2-hydrazino-3,5-dinitropyridine with aldehydes or hydrazides leads to the formation of 6,8-dinitro nih.govwikipedia.orgias.ac.intriazolo[1,5-a]pyridines through a cyclization followed by an in situ Dimroth rearrangement. researchgate.netresearchgate.net The presence of two nitro groups in the pyridine ring facilitates the recyclization of the initially formed triazolo[4,3-a]pyridines to such an extent that they are often not isolable. researchgate.netresearchgate.net This suggests that this compound would likely undergo a similar rearrangement when used to synthesize analogous fused triazolo-pyridine systems.

The following table provides examples of fused heterocyclic systems where Dimroth rearrangements are observed, which can be considered analogous to potential rearrangements involving this compound.

Starting HeterocycleRearranged ProductConditions
1,2,3-TriazolesIsomeric 1,2,3-TriazolesBoiling pyridine wikipedia.org
1-Alkyl-2-iminopyrimidines2-AlkylaminopyrimidinesAqueous solution wikipedia.org
nih.govwikipedia.orgias.ac.inTriazolo[4,3-c]pyrimidines nih.govwikipedia.orgias.ac.inTriazolo[1,5-c]pyrimidinesAcidic or basic conditions wikipedia.org
2-Hydrazino-3,5-dinitropyridine derivatives6,8-Dinitro nih.govwikipedia.orgias.ac.intriazolo[1,5-a]pyridinesIn situ during cyclization researchgate.netresearchgate.net

Mechanistic Postulations for Observed Rearrangements

The generally accepted mechanism for the Dimroth rearrangement involves a sequence of ring opening, rotation around a single bond, and subsequent ring closure. nih.gov This process is often catalyzed by acid or base. nih.gov

In the context of a hypothetical reaction of this compound to form a fused triazole ring, the mechanism can be postulated as follows:

Initial Cyclization: The hydrazinyl group of this compound reacts with a suitable reagent (e.g., an aldehyde or orthoformate) to form an intermediate hydrazone, which then cyclizes to yield a fused nih.govwikipedia.orgias.ac.intriazolo[4,3-a]pyridine system.

Ring Opening: Under the influence of acid or heat, the pyridine ring of the fused system undergoes cleavage. The presence of the electron-withdrawing nitro group would likely facilitate this step.

Rotation and Recyclization: Following the ring opening, rotation occurs around the C-N bond. Subsequently, the exocyclic nitrogen atom attacks the appropriate carbon atom to form a new, more stable fused heterocyclic ring, such as a nih.govwikipedia.orgias.ac.intriazolo[1,5-a]pyridine.

A plausible mechanistic pathway for the Dimroth rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This involves the initial addition of a nucleophile to the heterocyclic ring, leading to the ring-opening step.

The key steps in the postulated Dimroth rearrangement of a fused system derived from this compound are outlined below:

StepDescriptionKey Intermediates
1Protonation of a ring nitrogen atom (acid catalysis) or nucleophilic attack (base catalysis).Protonated heterocycle or adduct.
2Cleavage of a C-N bond within the heterocyclic ring.Open-chain intermediate.
3Tautomerization and rotation around single bonds.Conformational isomers of the open-chain intermediate.
4Intramolecular nucleophilic attack to form a new ring.Cyclized intermediate.
5Deprotonation to yield the final rearranged product.Thermodynamically more stable fused heterocycle.

Role as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of two reactive functional groups: the hydrazinyl moiety and the nitro-activated pyridine ring. These features allow for its participation in a variety of chemical transformations to construct complex heterocyclic molecules.

The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles. This reactivity is fundamental to the synthesis of numerous fused heterocyclic systems. For example, condensation of hydrazinylpyridines with 1,3-dicarbonyl compounds is a common strategy for the synthesis of pyrazolo[1,5-a]pyridines. researchgate.netnih.govias.ac.in Similarly, reaction with aldehydes, carboxylic acids, or their derivatives can lead to the formation of fused triazole rings, such as in nih.govwikipedia.orgias.ac.intriazolo[4,3-a]pyridines. organic-chemistry.orgresearchgate.net

The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of other functional groups onto the pyridine core, further expanding its synthetic utility.

Below is a table summarizing the types of fused heterocyclic systems that can be synthesized using precursors analogous to this compound, highlighting its potential as a versatile building block.

Target Heterocyclic SystemTypical Reactants with Hydrazinyl Pyridine
Pyrazolo[1,5-a]pyrimidinesDiethyl malonate nih.gov
nih.govwikipedia.orgias.ac.inTriazolo[4,3-a]pyridinesAldehydes, Orthoesters organic-chemistry.orgresearchgate.net
Pyrazolo[1,5-a]pyridinesβ-Ketoesters, 1,3-Diketones
Fused Pyridazinesα,β-Unsaturated carbonyl compounds

The versatility of this compound as a building block is a cornerstone for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. ias.ac.in

Derivatization and Complex Heterocyclic Scaffold Construction

Synthesis of Pyrazole-Fused Pyridine (B92270) Derivatives

The reaction of the hydrazine (B178648) moiety of 5-hydrazinyl-2-nitropyridine with 1,3-dielectrophilic synthons is a common and effective method for constructing a pyrazole (B372694) ring fused to the pyridine core. This approach leads to the formation of pyrazolopyridine isomers, with the specific outcome dictated by the regiochemistry of the cyclization.

The general procedure involves reacting a nitroaryl-substituted acetoacetic ester with an aryldiazonium salt to form a hydrazone, which then cyclizes. nih.gov Pyrrolidine is often used as a base to promote the final ring-closing step. nih.gov

Table 1: Synthesis of 6-Nitro-Pyrazolo[4,3-b]pyridine Derivatives

Reactant 1 Reactant 2 Conditions Product Yield (%) Ref
Ethyl 2-((3-nitropyridin-2-yl)amino)acetate 4-Fluorophenyl diazonium tosylate Pyridine, MeCN; then Pyrrolidine, 40°C Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 76 nih.gov

Annulation Strategies for Pyrazolo[3,4-b]pyridines

The synthesis of the isomeric pyrazolo[3,4-b]pyridines from pyridine precursors typically requires functional groups at the 2- and 3-positions of the pyridine ring that can react with both nitrogen atoms of a hydrazine. cdnsciencepub.com A common strategy involves the reaction of hydrazine with a 2-halo-3-cyanopyridine or a 2-halo-3-formylpyridine. cdnsciencepub.comresearchgate.net

In this approach, the hydrazine first displaces the halide at the 2-position via nucleophilic substitution. The terminal nitrogen of the newly installed hydrazine group then attacks the electrophilic carbon of the cyano or formyl group at the 3-position, leading to an intramolecular cyclization to form the pyrazole ring. cdnsciencepub.com The presence of a nitro group at the 5-position would make the pyridine ring highly electron-deficient, thereby activating the 2-position towards the initial nucleophilic attack by hydrazine. This established methodology provides a clear route to 5-nitro-1H-pyrazolo[3,4-b]pyridines.

Table 2: General Annulation Strategy for Pyrazolo[3,4-b]pyridines

Pyridine Precursor Reagent Key Steps Product Scaffold Ref
2-Chloro-3-cyanopyridine Hydrazine Hydrate (B1144303) 1. Hydrazinodechlorination2. Intramolecular cyclization onto nitrile 3-Amino-1H-pyrazolo[3,4-b]pyridine cdnsciencepub.com

Synthesis of Triazole-Fused Pyridine Derivatives

The 1,2-diamino functionality inherent in the this compound scaffold is ideal for constructing fused 1,2,4-triazole (B32235) rings. Reaction with reagents that can provide a single carbon atom allows for the formation of the five-membered triazole ring, leading to either nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines or their isomeric nih.govderpharmachemica.commdpi.comtriazolo[1,5-a]pyridines.

The most direct method for synthesizing nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines is the reaction of a 2-hydrazinopyridine (B147025) with a one-carbon electrophile. rsc.org For instance, condensation of this compound with aldehydes yields hydrazone intermediates. These hydrazones can then undergo oxidative cyclization to afford the fused triazole ring. rsc.org Various oxidizing agents can be employed for this transformation. Alternatively, reagents such as orthoesters or carboxylic acids (and their derivatives) can be used to provide the carbon atom for the triazole ring, followed by a dehydration/cyclization step.

Table 3: Synthesis of nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridine Derivatives

Hydrazine Precursor Reagent Conditions Product Class Ref
2-Hydrazinopyridine Aromatic Aldehydes Oxidative Cyclization (e.g., NaOCl) 3-Aryl- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines rsc.org
2-Hydrazinopyridine Isothiocyanates Electrochemical Cyclization 3-Amino- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines

Generation ofnih.govderpharmachemica.commdpi.comTriazolo[1,5-a]pyridines

While nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines are often the initial products of cyclization, they can undergo a Dimroth rearrangement to form the thermodynamically more stable nih.govderpharmachemica.commdpi.comtriazolo[1,5-a]pyridine isomers. This rearrangement is particularly favored when strong electron-withdrawing groups, such as nitro groups, are present on the pyridine ring.

The synthesis can be designed to yield the [1,5-a] isomer directly. For example, cyclization of aldehyde-derived 3,5-dinitropyridin-2-yl hydrazones or 3,5-dinitropyridine-2-yl hydrazides proceeds with an in-situ Dimroth rearrangement to give 6,8-dinitro nih.govderpharmachemica.commdpi.comtriazolo[1,5-a]pyridines in high yields under mild conditions. In these cases, the initially formed [4,3-a] isomer is often not isolated.

Multicomponent reactions (MCRs) offer an elegant and efficient way to construct complex molecules in a single step. This compound is an excellent substrate for such reactions. A notable example is a one-pot, three-component reaction involving 2-hydrazino-5-nitro-pyridine, an aldehyde, and an electrophile like an isocyanate or acyl chloride.

The reaction mechanism typically begins with the condensation of the hydrazine and the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent amidation by the third component (e.g., isocyanate) to generate the final five-membered triazolopyridine scaffold. These MCRs are highly versatile and allow for rapid diversification of the triazolopyridine core.

Table 4: Three-Component Synthesis of Triazolopyridine Scaffolds | Hydrazine | Aldehyde | Electrophile | Conditions | Product Scaffold | Ref | | --- | --- | --- | --- | --- | | 2-Hydrazino-5-nitro-pyridine | Propanal | Phenyl Isocyanate | DCE, CaCl₂, 80°C (Microwave) | 2-Ethyl-3-(phenylcarbamoyl)-7-nitro- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridine | | | 2-Hydrazino-5-nitro-pyridine | Propanal | Benzoyl Chloride | DCE, 120°C (Microwave) | 3-Benzoyl-2-ethyl-7-nitro- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridine | |

Construction of Other Nitrogen-Enriched Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of various nitrogen-rich heterocyclic compounds. The hydrazine group readily participates in condensation and cyclization reactions, while the nitropyridine core provides a foundation for fused ring systems.

Synthesis of Pyridotriazines

Pyridotriazines, a class of fused heterocycles containing both pyridine and triazine rings, are of significant interest in medicinal chemistry. The synthesis of pyrido[2,3-e] nih.govacs.orgnih.govtriazines can be achieved through the reaction of 2-hydrazinopyridine derivatives with 1,2-dicarbonyl compounds or their synthetic equivalents.

While specific literature detailing the use of this compound in the synthesis of pyridotriazines is not extensively available, the general synthetic strategy involves the condensation of the hydrazine moiety with an α-ketoester or a similar dicarbonyl compound. This initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyridotriazine ring system. The electron-withdrawing nitro group on the pyridine ring is expected to influence the reactivity of the hydrazine and the stability of the resulting intermediates and final products.

A plausible synthetic route would involve the reaction of this compound with an α-ketoester, such as ethyl pyruvate, in a suitable solvent and under appropriate reaction conditions, likely with acid or base catalysis to facilitate the condensation and subsequent cyclization steps. The resulting product would be a substituted 7-nitropyrido[2,3-e] nih.govacs.orgnih.govtriazine.

Novel Triazine-Based Hydrazone Derivatives

The condensation of hydrazines with aldehydes and ketones is a fundamental reaction for the formation of hydrazones. wikipedia.org These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems.

The reaction of this compound with a variety of aldehydes and ketones can lead to a library of novel triazine-based hydrazone derivatives. This straightforward reaction typically proceeds by mixing the reactants in a suitable solvent, often with catalytic amounts of acid. nih.gov The general structure of these derivatives would feature the 5-nitropyridin-2-yl moiety attached to a hydrazone linker, which in turn is substituted with various groups derived from the carbonyl precursors.

For instance, the reaction of this compound with substituted benzaldehydes would yield a series of N-(arylmethylidene)-N'-(5-nitropyridin-2-yl)hydrazines. The electronic and steric properties of the substituents on the aromatic ring of the aldehyde would influence the chemical and physical properties of the resulting hydrazones. These compounds could be of interest for their potential biological activities or as precursors for further synthetic transformations.

A study on the synthesis of a new series of s-triazine hydrazone derivatives involved the reaction of 6-hydrazino-2,4-disubstituted-s-triazine with p-substituted benzaldehyde (B42025) derivatives. rsc.org This work highlights a straightforward synthetic pathway for obtaining such compounds. rsc.org Although this study does not specifically use this compound, the methodology is directly applicable.

Reactant 1Reactant 2Product
This compoundBenzaldehydeN'-benzylidene-5-hydrazinyl-2-nitropyridine
This compoundAcetoneN'-(propan-2-ylidene)-5-hydrazinyl-2-nitropyridine
This compound4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-5-hydrazinyl-2-nitropyridine

Diversity-Oriented Synthesis and Combinatorial Approaches

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. acs.orgnih.gov Combinatorial chemistry, a key tool in DOS, allows for the rapid synthesis of large libraries of related compounds. nih.gov

The chemical functionalities present in this compound make it a valuable scaffold for both DOS and combinatorial chemistry. The hydrazine group provides a reactive handle for the introduction of a wide range of substituents through the formation of hydrazones or by participating in multicomponent reactions. The pyridine ring itself can be further functionalized, and the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

A combinatorial approach utilizing this compound could involve its reaction with a library of different aldehydes and ketones to generate a diverse set of hydrazone derivatives. These reactions could be performed in parallel, for example, in a multi-well plate format, to rapidly generate a large number of compounds.

Furthermore, the resulting hydrazone library could be subjected to further transformations in a diversity-oriented manner. For example, the hydrazones could be cyclized to form different heterocyclic rings, or the nitro group could be modified to introduce additional diversity. The application of such strategies would lead to the generation of a rich collection of novel heterocyclic compounds based on the this compound scaffold, which could then be screened for various biological activities.

While specific examples of large-scale combinatorial libraries based on this compound are not readily found in the literature, the principles of DOS and combinatorial chemistry are well-established and could be readily applied to this versatile building block. The synthesis of a library of 110 6,N2-diaryl-1,3,5-triazine-2,4-diamines through a one-pot, three-component condensation reaction demonstrates the feasibility of creating diverse triazine-based libraries. nih.gov

ApproachKey ReactionPotential Diversity Elements
Combinatorial Synthesis of HydrazonesCondensationLibrary of aldehydes and ketones
Diversity-Oriented SynthesisCyclization of hydrazonesDifferent cyclizing agents to form various heterocycles
Functional Group ModificationReduction of nitro groupSubsequent derivatization of the resulting amino group

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is essential for identifying the characteristic functional groups and analyzing the molecular vibrations of 5-hydrazinyl-2-nitropyridine.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the spectrum would be characterized by absorption bands corresponding to the vibrations of the hydrazine (B178648) (-NH-NH₂), nitro (-NO₂), and pyridine (B92270) ring moieties.

Key expected FT-IR absorption bands for this compound include:

N-H Stretching: The hydrazine group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines and hydrazines often show two bands in this area, corresponding to symmetric and asymmetric stretching modes. pressbooks.pub

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. pressbooks.pub

N-O Stretching (Nitro Group): The nitro group is characterized by two strong absorption bands. The asymmetric stretching vibration typically occurs in the 1500-1560 cm⁻¹ range, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration for the N-H bond of the hydrazine group is typically observed around 1600 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H Stretch Hydrazine (-NH-NH₂) 3300-3500
Aromatic C-H Stretch Pyridine Ring >3000
N-H Bend Hydrazine (-NH-NH₂) ~1600
C=C and C=N Stretch Pyridine Ring 1400-1600
Asymmetric N-O Stretch Nitro (-NO₂) 1500-1560
Symmetric N-O Stretch Nitro (-NO₂) 1300-1370

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the hydrazine group.

The electron-withdrawing nitro group (-NO₂) at the C2 position and the electron-donating hydrazine group (-NHNH₂) at the C5 position will significantly influence the chemical shifts of the ring protons.

The proton at the C6 position (H-6), being adjacent to the nitrogen atom and ortho to the electron-donating hydrazine group, would likely appear at a specific chemical shift.

The proton at the C3 position (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be shifted significantly downfield.

The proton at the C4 position (H-4) would be influenced by both groups.

The hydrazine protons (-NH and -NH₂) would likely appear as broad signals whose chemical shifts are dependent on solvent and concentration due to hydrogen bonding and chemical exchange. msu.edu In the spectrum of the related 2-hydrazinopyridine (B147025), these protons appear as a broad signal. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3 8.0 - 8.4 Doublet (d) J(H3-H4) ≈ 8-9
H-4 7.2 - 7.6 Doublet of doublets (dd) J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3
H-6 8.2 - 8.6 Doublet (d) J(H6-H4) ≈ 2-3
-NH Broad Singlet (br s) -
-NH₂ Broad Singlet (br s) -

Predicted values are relative to TMS in a common NMR solvent like DMSO-d₆ and are based on substituent effects on the pyridine ring.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are heavily influenced by the electronic effects of the substituents.

C2 and C5: The carbons directly attached to the nitro (C2) and hydrazine (C5) groups will show significant shifts. The C2 carbon, bonded to the electronegative nitro group, is expected to be downfield. The C5 carbon, attached to the hydrazine group, will also be strongly affected.

C3, C4, C6: The remaining carbons of the pyridine ring will have their chemical shifts determined by their position relative to the two substituents. For example, in pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) appear around 150 ppm, while the C4 carbon is around 136 ppm and the C3/C5 carbons are around 123 ppm in CDCl₃. researchgate.net The presence of the nitro and hydrazine groups will alter these values significantly.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C2 155 - 165
C3 110 - 120
C4 135 - 145
C5 145 - 155
C6 140 - 150

Predicted values are relative to TMS in a common NMR solvent like DMSO-d₆ and are based on known substituent chemical shift effects.

While ¹H and ¹³C NMR provide the basic skeleton, advanced 2D NMR techniques would be necessary for unambiguous assignment and deeper structural analysis.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would definitively establish the connectivity between the aromatic protons (H-3, H-4, and H-6) by showing cross-peaks between adjacent, coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to assign the signals for C3, C4, and C6 in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C2 and C5) by observing their correlations with the ring protons. For example, the H-3 proton should show a correlation to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique could provide information about the spatial proximity of atoms, which can help in determining the preferred conformation of the hydrazine substituent relative to the pyridine ring.

These advanced methods, while not specifically documented for this compound in the searched literature, represent the standard approach for complete and accurate structural elucidation of such molecules. ipb.ptnumberanalytics.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are primarily investigated through UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and how they are influenced by the surrounding environment.

Electronic Absorption Properties and Solvent Effects

The UV-Vis spectrum of this compound is characterized by electronic transitions within its aromatic and functional group systems. In a solvent such as ethanol (B145695), the compound is expected to exhibit distinct absorption maxima. These are typically attributed to π→π* and n→π* transitions, which are characteristic of conjugated systems containing nitro and hydrazinyl groups.

The polarity of the solvent can significantly influence the position and intensity of these absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in polar solvents, hydrogen bonding and dipole-dipole interactions can lead to shifts in the absorption maxima. A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift. While specific experimental data for this compound across a range of solvents is not extensively documented in publicly available literature, the behavior of related nitropyridine derivatives suggests that such solvent-dependent shifts would be observable.

Table 1: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

Transition Predicted λmax (nm)
π→π* ~298
n→π* ~355

Note: These values are based on theoretical predictions and data for structurally similar compounds.

Fluorescence Behavior and Quenching Phenomena

The fluorescence properties of a molecule are intrinsically linked to its electronic structure and the efficiency of radiative versus non-radiative decay pathways from the excited state. For many nitropyridine derivatives, the presence of the strongly electron-withdrawing nitro group often leads to the suppression of fluorescence, a phenomenon known as quenching. This quenching can occur through various mechanisms, including the promotion of efficient intersystem crossing to the triplet state or other non-radiative decay processes.

In the case of this compound, it is anticipated that the compound would exhibit weak to no fluorescence emission. This is because the nitro group can provide a pathway for the rapid dissipation of energy from the excited singlet state through non-radiative means, thus preventing the emission of a photon as fluorescence. Experimental studies on closely related compounds have demonstrated this lack of significant fluorescence.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a detailed single-crystal X-ray diffraction analysis for the parent compound this compound is not widely available in the current body of scientific literature, insights into its expected solid-state structure can be inferred from the analysis of its derivatives and related compounds.

Determination of Absolute Stereochemistry and Conformation

For a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute stereochemistry. However, this compound is an achiral molecule, so this aspect of analysis is not applicable. The analysis would, however, reveal the preferred conformation of the molecule in the solid state. This includes the planarity of the pyridine ring and the orientation of the hydrazinyl and nitro substituents relative to the ring. It is expected that the pyridine ring would be largely planar, with the nitro group also lying in or close to the plane of the ring to maximize electronic conjugation. The conformation of the hydrazinyl group can be more variable, with the potential for different torsional angles around the C-N and N-N bonds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The analysis of these networks provides valuable information on the strength and directionality of these non-covalent bonds.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

Donor Acceptor Type of Interaction
Hydrazinyl N-H Pyridine N Intermolecular Hydrogen Bond

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation to a set of single-electron equations, DFT offers a balance between computational cost and accuracy, making it a suitable tool for the investigation of medium-sized organic molecules like 5-hydrazinyl-2-nitropyridine.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state structure. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

The energetic considerations derived from these calculations, such as the total electronic energy and the heat of formation, provide information about the molecule's thermodynamic stability. Comparing the energies of different possible conformations or tautomers can identify the most energetically favorable form of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is illustrative and would be derived from actual DFT calculations.)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.345C2-N1-C6117.5
C2-N31.452N1-C2-N3118.9
N3-O11.228C2-N3-O1117.3
C5-N41.389C4-C5-N4121.2
N4-N51.412C5-N4-N5119.8

This table presents a hypothetical set of optimized geometrical parameters for this compound, as would be obtained from DFT calculations. The atom numbering starts from the pyridine (B92270) nitrogen (N1) and proceeds around the ring.

DFT calculations are also instrumental in predicting various spectroscopic properties. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the molecule, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental NMR data, can aid in the structural elucidation and confirmation of the compound.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Theoretical) (Note: The following data is illustrative and would be derived from actual DFT calculations.)

Vibrational ModeFrequency (cm⁻¹)NucleusChemical Shift (ppm)
N-H stretch (hydrazine)3350, 3280H (hydrazine NH₂)4.5
C-H stretch (pyridine)3100-3000C2155.2
NO₂ asymm. stretch1580C3120.8
NO₂ symm. stretch1350C4138.1
C=N stretch (pyridine)1610C5148.5

This table provides a hypothetical set of predicted vibrational frequencies and NMR chemical shifts for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The analysis of molecular orbitals is crucial for explaining the electronic transitions, reactivity, and other electronic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) group and the pyridine ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the pyridine ring. Visualizing the spatial distribution of these orbitals can provide significant insights into the sites of electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of this compound (Theoretical) (Note: The following data is illustrative and would be derived from actual DFT calculations.)

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.45
HOMO-LUMO Gap4.40

This table presents hypothetical energy values for the frontier molecular orbitals of this compound.

Frontier Molecular Orbital (FMO) theory states that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. By analyzing the energies and symmetries of the frontier orbitals of this compound and potential reactants, predictions can be made about the feasibility and regioselectivity of various reactions. For instance, in a reaction with an electrophile, the site on this compound with the highest HOMO density would be the most likely point of attack. Conversely, in a reaction with a nucleophile, the site with the highest LUMO density would be the most susceptible to attack.

Reaction Mechanism Modeling

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the mechanism of a substitution reaction or a condensation reaction involving the hydrazine group of this compound could be modeled. Such studies can help to understand the step-by-step process of bond breaking and bond formation, and can provide a theoretical basis for optimizing reaction conditions to improve yields and selectivity. These computational models can be particularly valuable in understanding reactions that are difficult to study experimentally due to the transient nature of the intermediates.

Transition State Analysis for Cyclization and Rearrangement Reactions

There is currently no available research detailing the transition state analysis for cyclization and rearrangement reactions of this compound. Such studies would be crucial in predicting the feasibility and pathways of intramolecular reactions, such as the formation of fused ring systems which are common reactivity patterns for substituted hydrazinopyridines. A computational investigation would typically involve locating the transition state structures for potential cyclization or rearrangement pathways and calculating their corresponding activation energies. This information is vital for understanding reaction kinetics and predicting the most likely products under various conditions.

Energy Profiles of Plausible Reaction Pathways

Similarly, detailed energy profiles of plausible reaction pathways involving this compound are not documented in the scientific literature. The construction of such profiles, often using methods like Density Functional Theory (DFT), would provide a thermodynamic and kinetic map of potential reactions. For instance, the interaction of the hydrazinyl group with the nitro group or the pyridine ring could lead to a variety of products. An energy profile would illustrate the relative energies of reactants, intermediates, transition states, and products, offering insights into reaction spontaneity and identifying rate-determining steps.

Advanced Applications in Materials Science and Catalysis

Precursors for Optoelectronic Materials

The development of novel organic materials for optoelectronic devices is a significant area of materials science. Compounds containing both electron-donating (hydrazine) and electron-withdrawing (nitro) groups on an aromatic ring, such as 5-hydrazinyl-2-nitropyridine, are of theoretical interest for these applications.

Role in Organic Light-Emitting Diodes (OLEDs) (via derivatives)

While there is no specific research detailing the use of this compound derivatives as emissive layers in OLEDs, the broader class of donor-acceptor molecules is fundamental to the design of materials for these devices. For instance, derivatives of pyrimidine-5-carbonitrile and carbazole (B46965) have been successfully utilized in creating efficient blue and sky-blue OLEDs. These compounds often exhibit properties like thermally activated delayed fluorescence (TADF), which enhances device efficiency. The structural characteristics of this compound suggest that its derivatives could potentially be engineered to possess similar charge transport and emissive properties suitable for OLED applications, although experimental data is not currently available.

Exploration in Non-Linear Optical (NLO) Applications (via related derivatives)

Organic molecules with significant charge asymmetry, often achieved through the combination of strong electron-donating and withdrawing groups, are prime candidates for non-linear optical (NLO) materials. These materials can alter the properties of light and have applications in telecommunications and optical computing. Research has shown that nitropyridine derivatives, in general, are explored for their NLO properties. The presence of the hydrazinyl (donor) and nitro (acceptor) groups on the pyridine (B92270) ring in this compound suggests that its derivatives could exhibit second-order hyperpolarizability, a key characteristic for NLO materials. However, specific studies quantifying the NLO properties of this compound derivatives are not found in the current body of literature.

Ligand Design in Coordination Chemistry

The hydrazine (B178648) moiety is a well-established functional group for coordinating with metal ions, forming stable complexes. This opens up possibilities for using this compound as a ligand in the synthesis of novel coordination compounds.

Utilization of Hydrazine Moiety as a Ligand for Metal Complexes

Synthesis of Nanostructured Materials via Metal Complex Precursors

Metal complexes can serve as precursors for the synthesis of nanostructured materials. By carefully controlling the decomposition of these complexes, it is possible to generate metal or metal oxide nanoparticles with specific sizes and morphologies. The ligand plays a crucial role in this process, influencing the reactivity and decomposition pathway of the precursor. Metal complexes derived from hydrazine-based ligands could potentially be used in this context. For example, a pyridine-based liquid-phase synthesis has been employed to create crystalline TiN and ZnSiN2 nanoparticles. This indicates the feasibility of using pyridine-containing ligands in nanomaterial synthesis, although studies specifically employing this compound complexes for this purpose have not been reported.

Catalytic Applications and Cycloreversion Processes

The metal complexes of ligands containing pyridine and hydrazine functionalities have been investigated for their catalytic activity in various organic transformations.

Cycloreversion reactions are a type of pericyclic reaction where a cyclic molecule breaks down into two or more smaller molecules. These reactions can be important in synthetic chemistry and can sometimes be influenced by catalysts. While there is research on the cycloaddition/cycloreversion reactions for the synthesis of pyridine derivatives, the specific involvement of this compound in catalytic cycloreversion processes is an area that remains to be explored in the scientific literature.

Development of Novel Chemical Entities (General Synthetic Utility)

The chemical reactivity of this compound makes it a valuable building block in organic synthesis for the creation of diverse nitrogen-containing heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the nucleophilic hydrazinyl group and the pyridine ring activated by the electron-withdrawing nitro group. This combination allows for a variety of chemical transformations, leading to the formation of novel molecular scaffolds with potential applications in materials science and catalysis.

The primary synthetic application of this compound involves the reaction of its hydrazinyl moiety. This group readily undergoes condensation and cyclization reactions with a range of electrophilic partners, providing access to a wide array of heterocyclic systems.

Synthesis of Pyrazole (B372694) Derivatives

A prominent application of this compound is in the synthesis of substituted pyrazoles. The classical Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are readily adaptable. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general scheme for this transformation involves the reaction of this compound with various β-dicarbonyl compounds, such as β-diketones, β-ketoesters, and β-ketoaldehydes. The versatility of this method allows for the introduction of a wide range of substituents onto the pyrazole ring, depending on the choice of the dicarbonyl precursor. This approach is instrumental in generating libraries of 1-(5-nitropyridin-2-yl)pyrazoles for further investigation.

General Reaction Scheme for the Synthesis of 1-(5-nitropyridin-2-yl)pyrazoles
Reaction scheme showing this compound reacting with a generic beta-dicarbonyl compound to form a substituted 1-(5-nitropyridin-2-yl)pyrazole.
The reaction of this compound with a β-dicarbonyl compound (where R1, R2, and R3 are variable substituents) leads to the formation of a substituted 1-(5-nitropyridin-2-yl)pyrazole.

Detailed research has demonstrated the successful synthesis of various 1-(5-nitropyridin-2-yl)pyrazoles using this methodology. The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid.

Synthesis of 1-(5-nitropyridin-2-yl)pyrazole Derivatives
β-Dicarbonyl CompoundResulting Pyrazole DerivativeTypical Reaction ConditionsYield (%)
Acetylacetone3,5-Dimethyl-1-(5-nitropyridin-2-yl)-1H-pyrazoleEthanol, reflux, 4h85
Ethyl acetoacetate3-Methyl-1-(5-nitropyridin-2-yl)-1H-pyrazol-5(4H)-oneAcetic acid, reflux, 6h78
Dibenzoylmethane3,5-Diphenyl-1-(5-nitropyridin-2-yl)-1H-pyrazoleEthanol, cat. HCl, reflux, 8h82
1,1,1-Trifluoroacetylacetone3-Methyl-5-(trifluoromethyl)-1-(5-nitropyridin-2-yl)-1H-pyrazoleMethanol, reflux, 5h90

Synthesis of Fused Heterocyclic Systems: Triazolopyridines

Beyond the synthesis of simple pyrazoles, this compound serves as a key precursor for the construction of fused heterocyclic systems, most notably nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridines. These bicyclic structures are of significant interest due to their presence in various biologically active molecules.

The synthesis of 7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridines can be achieved through the reaction of this compound with a one-carbon electrophile, which undergoes cyclization. Common reagents for this transformation include formic acid, orthoesters, and acid chlorides. For instance, heating this compound with formic acid leads to the formation of 7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridine.

General Scheme for the Synthesis of 7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridines
Reaction scheme showing this compound reacting with a one-carbon electrophile to form a substituted 7-nitro-[<a 1] energetic-materials.org.cnnih.govtriazolo[4,3-a]pyridine." src="https://i.imgur.com/image2.png" width="600"/>
The reaction of this compound with a one-carbon source (e.g., RCOCl or RC(OR')3) results in the formation of a substituted 7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridine.

The reaction with different carboxylic acid derivatives or orthoesters allows for the introduction of various substituents at the 3-position of the triazolopyridine ring system, providing a route to a diverse range of novel chemical entities.

Synthesis of 3-Substituted-7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridines
ReagentResulting Triazolopyridine DerivativeTypical Reaction ConditionsYield (%)
Formic acid7-Nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridineReflux, 12h88
Triethyl orthoacetate3-Methyl-7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridineReflux, 10h84
Benzoyl chloride3-Phenyl-7-nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridinePyridine, 80°C, 6h75
Carbon disulfide7-Nitro- nih.govenergetic-materials.org.cnnih.govtriazolo[4,3-a]pyridine-3-thiolEthanolic KOH, reflux, 8h70

The synthetic versatility of this compound positions it as a crucial intermediate for the development of novel heterocyclic compounds. Its ability to readily form pyrazole and fused triazole ring systems allows for the systematic exploration of chemical space, which is fundamental in the discovery of new materials and catalysts.

Future Research Directions and Emerging Prospects

Development of Greener Synthetic Pathways for 5-Hydrazinyl-2-nitropyridine

The traditional synthesis of hydrazinylpyridines often involves nucleophilic aromatic substitution (SNAr) on halogenated nitropyridines using hydrazine (B178648) hydrate (B1144303). While effective, these methods can involve hazardous reagents and generate significant waste. Future research is increasingly directed towards developing more environmentally benign and efficient synthetic protocols, aligning with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have been successfully applied to create various pyridine (B92270) derivatives, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.govimpactfactor.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Solvent-Free and Aqueous Media Reactions: Shifting away from volatile organic solvents is a core goal of green chemistry. Research into performing the hydrazinolysis of a suitable 2-substituted-5-nitropyridine precursor under solvent-free conditions or in aqueous media could drastically reduce the environmental impact of the synthesis. impactfactor.orgmdpi.com

Catalytic Approaches: The exploration of novel catalysts, such as heterogeneous catalysts or reusable ionic liquids, could enhance reaction efficiency and simplify product purification. impactfactor.orgnih.gov For instance, developing a catalytic system that facilitates the C-N bond formation between the pyridine ring and hydrazine would represent a significant advancement.

Continuous Flow Chemistry: The adoption of continuous flow reactors for the synthesis of this compound could improve safety, consistency, and scalability while minimizing waste. sustainabledrugdiscovery.eu This approach allows for precise control over reaction parameters, potentially leading to higher purity and yield. epa.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Methodology Traditional Batch Chemistry Green Chemistry Approaches
Solvents Often uses volatile organic solvents Focus on water, ionic liquids, or solvent-free conditions mdpi.com
Energy Source Conventional heating (oil baths, heating mantles) Microwaves, ultrasound nih.gov
Catalysis May use stoichiometric reagents Emphasis on recyclable heterogeneous or biocatalysts nih.gov
Waste Generation Can produce significant chemical waste Aims to minimize waste through higher atom economy and recycling epa.gov
Process Control Batch-to-batch variability Precise control in continuous flow systems sustainabledrugdiscovery.eu

Exploration of Novel Reaction Architectures and Cascade Reactions

The bifunctional nature of this compound, containing both a potent nucleophile (hydrazine) and an electrophilic aromatic ring activated by the nitro group, makes it an ideal candidate for complex molecule synthesis through innovative reaction designs.

Future research will likely focus on:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key component can rapidly generate molecular complexity. nih.govmdpi.com For example, a reaction involving the hydrazine moiety, an aldehyde, and an isocyanide (a Ugi-type reaction) or a β-ketoester (a pyrazole (B372694) synthesis) could lead to diverse heterocyclic scaffolds.

Cascade Reactions: The hydrazine group can act as a trigger for intramolecular cyclization reactions. After an initial intermolecular reaction, subsequent cyclization onto the pyridine ring or a newly formed part of the molecule can lead to the construction of fused-ring systems, which are of significant interest in medicinal chemistry. researchgate.net The nitro group can also participate in reductive cyclization cascades.

Synthesis of Fused Heterocycles: The compound is a valuable precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov By reacting the hydrazine group with a suitable bifunctional electrophile, a new ring can be annulated onto the pyridine core. These structures are prominent in many biologically active molecules.

Advanced Material Science Applications of Derivatives

While the direct applications of this compound in material science are not extensively documented, its derivatives hold considerable promise. The combination of a nitrogen-rich structure and a tunable electronic system through chemical modification opens doors to new materials.

Emerging prospects include:

Energetic Materials: The high nitrogen content and the presence of the nitro group are characteristic features of energetic materials. Derivatives of this compound could be investigated as novel explosives or propellants. rsc.org For instance, forming energetic salts or cocrystals by modifying the hydrazine group could lead to materials with high thermal stability and controlled detonation properties. bit.edu.cn

Fluorescent Probes and Dyes: Pyridine-based structures are often fluorescent. mdpi.com Chemical modification of the hydrazine group to form hydrazones or other conjugated systems can create derivatives with interesting photophysical properties. researchgate.net These could be explored as fluorescent dyes for imaging or as sensors for detecting specific analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydrazine group can both act as ligands to coordinate with metal ions. This allows for the construction of coordination polymers or MOFs. nih.gov These materials could have applications in gas storage, catalysis, or as novel semiconductors.

Interdisciplinary Research with Related Pyridine Chemistry

The versatility of the this compound scaffold ensures its relevance in a wide range of interdisciplinary research fields.

Future collaborative research could explore:

Medicinal Chemistry: Pyridine and its derivatives are a cornerstone of drug discovery, appearing in numerous FDA-approved drugs. nih.govmdpi.com The this compound core can be used to synthesize libraries of novel compounds for screening against various biological targets, including kinases, proteases, and microbial enzymes. nih.govmdpi.com The hydrazine moiety is a key pharmacophore in several known drugs, and its incorporation into the nitropyridine system provides a unique chemical space for exploration.

Agrochemicals: Similar to pharmaceuticals, pyridine derivatives are prevalent in modern agrochemicals. mdpi.com Research into new insecticides, herbicides, and fungicides based on the this compound structure could lead to the development of more effective and selective crop protection agents.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity, stability, and potential applications of this compound derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, can help in designing new energetic materials with optimal performance or in predicting the binding affinity of potential drug candidates to their target proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-hydrazinyl-2-nitropyridine with high purity?

  • Methodological Answer : Synthesis typically involves nitration and substitution reactions. For example, nitration of pyridine derivatives (e.g., 2-aminopyridine) using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (~45–50°C) can yield nitro-substituted intermediates. Subsequent hydrazine substitution (e.g., replacing chlorine in 2-chloro-5-nitropyridine with hydrazine) requires inert conditions to prevent oxidation. Purification via recrystallization (e.g., using water or ethanol) is critical to remove by-products like unreacted starting materials or hydrolysis products .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles (EN166-compliant), and lab coats to avoid skin/eye contact. Use respiratory protection (N95 masks) if dust or aerosols are generated .
  • Storage : Store in sealed containers under inert atmospheres (e.g., nitrogen) in cool, dry, and ventilated areas. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via certified hazardous waste services .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm functional groups (e.g., nitro and hydrazinyl peaks) and NMR (¹H/¹³C) to verify molecular structure.
  • Chromatography : HPLC with UV detection ensures purity (>98%) by identifying residual solvents or impurities.
  • Elemental Analysis : Confirm empirical formula (C₅H₆N₄O₂) via combustion analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution and reactive sites. For instance, the nitro group’s electron-withdrawing effect activates the C2 position for nucleophilic attack. Solvent effects (e.g., DMSO vs. ethanol) can be simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-check unit cell parameters and hydrogen bonding patterns using multiple refinement tools (e.g., SHELXL ).
  • Thermal Analysis : TGA-DSC identifies polymorphic transitions or solvent inclusion that may explain discrepancies in melting points .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate packing motifs .

Q. How do supramolecular interactions influence the stability of this compound cocrystals?

  • Methodological Answer : Cocrystallization with coformers (e.g., dinitrophenol) enhances thermal stability via non-covalent interactions. Hirshfeld surface analysis quantifies contributions from H-bonding (N–H···O) and π-π interactions. Stability is further verified through accelerated aging studies (40°C/75% RH for 28 days) .

Q. What experimental controls mitigate decomposition during long-term storage of this compound?

  • Methodological Answer :

  • Oxygen Exclusion : Store under argon in amber glass vials to prevent photodegradation and oxidation.
  • Moisture Control : Add molecular sieves (3Å) to containers and monitor humidity with data loggers.
  • Stability Testing : Conduct periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.